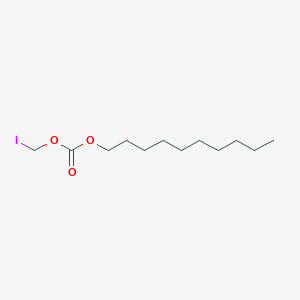
Decyl iodomethyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decyl iodomethyl carbonate is an organic compound with the molecular formula C₁₂H₂₃IO₃ It is a derivative of carbonic acid, where the hydrogen atoms are replaced by a decyl group and an iodomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Decyl iodomethyl carbonate can be synthesized through the reaction of decyl alcohol with iodomethyl carbonate. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the esterification process. The reaction conditions include maintaining a temperature of around 60-80°C and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, this compound is produced using a continuous flow reactor to ensure consistent product quality and yield. The process involves the use of high-purity reactants and catalysts to optimize the reaction efficiency. The final product is purified through distillation and recrystallization to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Decyl iodomethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form decyl iodocarbonate and other by-products.
Reduction: Reduction reactions can convert this compound to decyl alcohol and iodide ions.
Substitution: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include decyl iodocarbonate, decyl alcohol, and various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Decyl iodomethyl carbonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbonates and esters.
Biology: The compound is studied for its potential use in biochemical assays and as a labeling agent for biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of decyl iodomethyl carbonate involves the formation of reactive intermediates through the cleavage of the iodomethyl group. These intermediates can then interact with various molecular targets, including enzymes and receptors, to exert their effects. The pathways involved include nucleophilic substitution and oxidation-reduction reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Decyl chloromethyl carbonate
- Decyl bromomethyl carbonate
- Decyl fluoromethyl carbonate
Uniqueness
Decyl iodomethyl carbonate is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its chloro, bromo, and fluoro counterparts
Propiedades
Número CAS |
920967-16-4 |
|---|---|
Fórmula molecular |
C12H23IO3 |
Peso molecular |
342.21 g/mol |
Nombre IUPAC |
decyl iodomethyl carbonate |
InChI |
InChI=1S/C12H23IO3/c1-2-3-4-5-6-7-8-9-10-15-12(14)16-11-13/h2-11H2,1H3 |
Clave InChI |
NKKTXJLCLWRXIN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC(=O)OCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


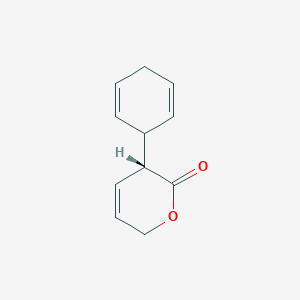
![4-(Morpholin-4-yl)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197230.png)
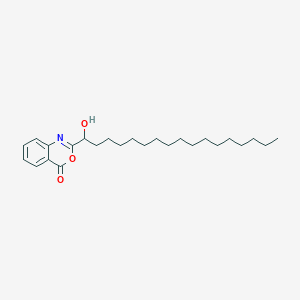
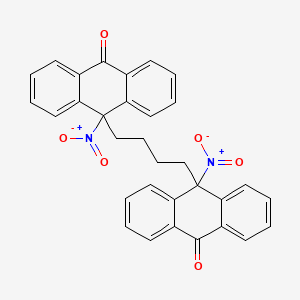
![Thiourea, [2-methyl-5-(phenylmethoxy)phenyl]-](/img/structure/B14197236.png)
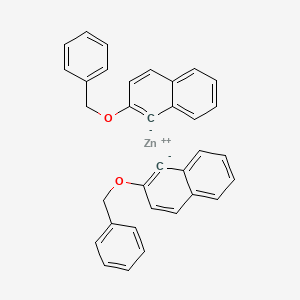
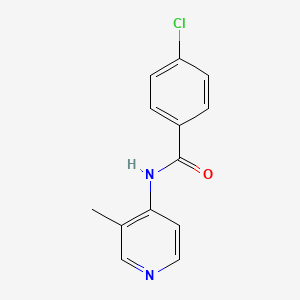
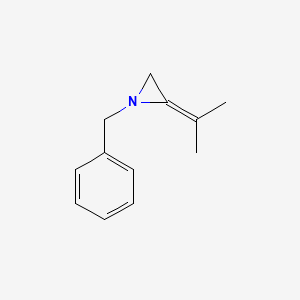
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B14197278.png)
![2,3,6,7,10,11-Hexakis[(10-bromodecyl)oxy]triphenylene](/img/structure/B14197284.png)
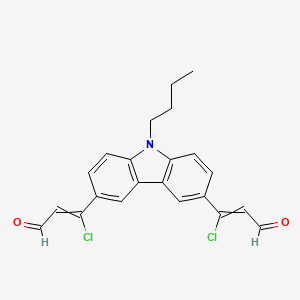
![7,9-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14197295.png)
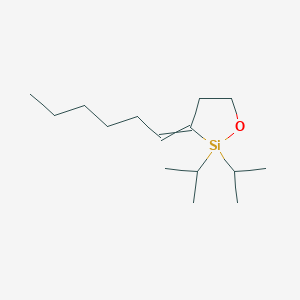
![4-Hydroxy-5-[(3R)-3-hydroxy-3-(2-methylphenyl)propyl]-N,N,1,2-tetramethyl-1H-benzimidazole-6-carboxamide](/img/structure/B14197299.png)
